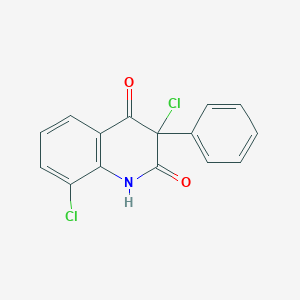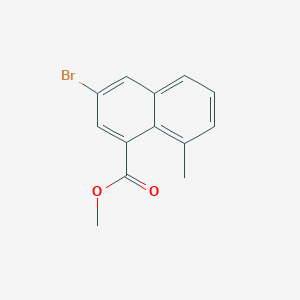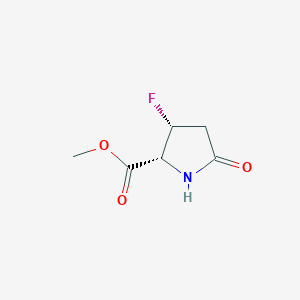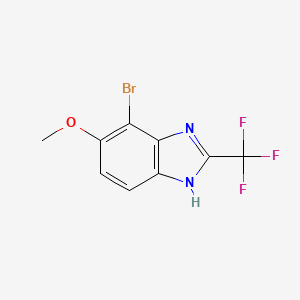
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of chlorine and phenyl groups, may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible route could be:
Starting Material: The synthesis may begin with a quinoline derivative.
Chlorination: Introduction of chlorine atoms at the 3 and 8 positions using reagents like thionyl chloride or phosphorus pentachloride.
Phenylation: Attachment of the phenyl group through a Friedel-Crafts alkylation reaction.
Formation of Dione: Oxidation reactions to form the dione structure at the 2,4 positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and solvent to ensure efficient reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione may undergo various chemical reactions, including:
Oxidation: Further oxidation to form different quinoline derivatives.
Reduction: Reduction of the dione to form dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the chlorine positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological studies due to its unique structure.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
相似化合物的比较
Similar Compounds
3,8-Dichloroquinoline-2,4(1H,3H)-dione: Lacks the phenyl group, potentially altering its biological activity.
3-Phenylquinoline-2,4(1H,3H)-dione: Lacks the chlorine atoms, which may affect its reactivity and interactions.
8-Chloro-3-phenylquinoline-2,4(1H,3H)-dione: Only one chlorine atom, leading to different chemical properties.
Uniqueness
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is unique due to the presence of both chlorine and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C15H9Cl2NO2 |
|---|---|
分子量 |
306.1 g/mol |
IUPAC 名称 |
3,8-dichloro-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-11-8-4-7-10-12(11)18-14(20)15(17,13(10)19)9-5-2-1-3-6-9/h1-8H,(H,18,20) |
InChI 键 |
BWYQHILTFICLIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=C(C(=CC=C3)Cl)NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12863866.png)
![1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)






![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)


